

"4-(Morpholine-4-carbonyl)benzaldehyde" in the synthesis of anticancer compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Morpholine-4-carbonyl)benzaldehyde

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An In-Depth Guide to the Application of **4-(Morpholine-4-carbonyl)benzaldehyde** in the Synthesis of Novel Anticancer Compounds

Authored by a Senior Application Scientist

Introduction: The Privileged Role of the Morpholine Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge in therapeutically valuable agents. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is one such "privileged" structure.^{[1][2][3]} Its incorporation into drug candidates often imparts favorable physicochemical, metabolic, and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and binding affinity for target proteins.^{[1][4][5]} This has led to the widespread use of morpholine-containing compounds across various therapeutic areas, including the development of potent anticancer agents.^{[4][6][7]}

Within this context, **4-(Morpholine-4-carbonyl)benzaldehyde** serves as a critical and versatile starting material—a foundational building block for constructing complex molecules designed to combat cancer.^{[3][8]} The molecule strategically combines the beneficial morpholine moiety with a reactive benzaldehyde group. This aldehyde function acts as a synthetic handle, enabling chemists to elaborate the structure through a variety of chemical reactions, including condensations and coupling reactions, to generate diverse libraries of potential anticancer drugs.^{[3][8]} This guide provides detailed protocols and scientific rationale for utilizing **4-**

(Morpholine-4-carbonyl)benzaldehyde in the synthesis of two prominent classes of anticancer compounds: chalcones and kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

Physicochemical Properties of the Core Reagent

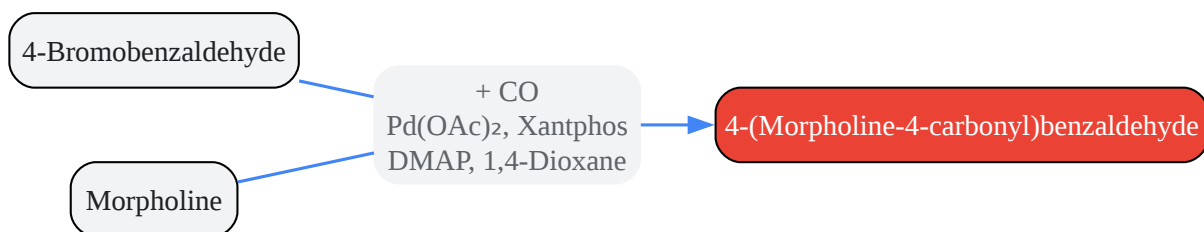
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of **4-(Morpholine-4-carbonyl)benzaldehyde** are summarized below.

Property	Value	Reference
CAS Number	58287-80-2	[8][9]
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[8][9]
Molecular Weight	219.24 g/mol	[8][9]
Appearance	Off-white solid	[8]
IUPAC Name	4-(morpholine-4-carbonyl)benzaldehyde	[9]
Purity	≥ 99% (GC)	[8]

General Synthesis of the Key Intermediate

4-(Morpholine-4-carbonyl)benzaldehyde can be synthesized through various methods. A common approach involves the palladium-catalyzed aminocarbonylation of an aryl halide, such as 4-bromobenzaldehyde, with morpholine under a carbon monoxide atmosphere. Alternatively, a two-step process involving the formation of a benzoyl chloride followed by amidation with morpholine is also feasible. A representative palladium-catalyzed synthesis is outlined below.

[10]



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Caption: Palladium-catalyzed synthesis of the title compound.

Application I: Synthesis of Anticancer Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products that have garnered significant interest for their broad pharmacological activities, including potent anticancer effects.^{[11][12]} The core chalcone scaffold is a versatile template that can be readily modified, allowing for fine-tuning of its biological activity.^[13] By using **4-(Morpholine-4-carbonyl)benzaldehyde** as one of the key reactants, the resulting chalcones incorporate the beneficial morpholine moiety.

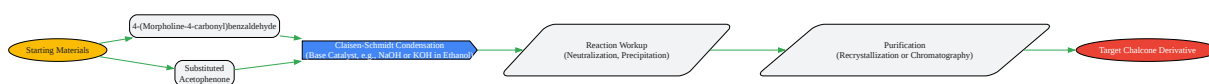
Scientific Rationale & Mechanism of Action

The aldehyde group of **4-(Morpholine-4-carbonyl)benzaldehyde** readily undergoes a Claisen-Schmidt condensation reaction with an appropriate acetophenone derivative to form the characteristic α,β -unsaturated ketone system of the chalcone scaffold.

Derivatives synthesized from this precursor have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and C6 (glioma).^[14]^[15] The mechanism of action for these specific chalcones can be multifaceted. Studies have shown that they can act as potent activators of pyruvate kinase isoenzyme M2 (PKM2), an enzyme crucial in cancer cell metabolism, and can also inhibit or activate carbonic anhydrase (hCA) isoenzymes I and II, which are involved in regulating pH in tumor microenvironments.^[14]^[15]

Experimental Workflow: Claisen-Schmidt Condensation

The synthesis follows a base-catalyzed condensation pathway, which is a robust and widely used method for generating chalcones.



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Caption: Workflow for the synthesis of morpholine-bearing chalcones.

Detailed Protocol 1: Synthesis of an Anticancer Chalcone

This protocol describes a general procedure for synthesizing (E)-3-(4-substituted-phenyl)-1-(4-(morpholine-4-carbonyl)phenyl)prop-2-en-1-one derivatives.

Materials & Equipment:

- **4-(Morpholine-4-carbonyl)benzaldehyde** (1.0 eq)
- Appropriate substituted acetophenone (1.0 eq)
- Ethanol
- Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)
- Magnetic stirrer and hotplate
- Round-bottom flask
- Ice bath
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve **4-(Morpholine-4-carbonyl)benzaldehyde** (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol at room temperature with stirring.
- **Catalyst Addition:** Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. The amount of base is catalytic but is often added in excess to drive the reaction.
- **Reaction:** Allow the mixture to stir at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
- **Workup & Isolation:** Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture carefully with dilute HCl to neutralize the excess base.
- **Filtration:** Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Characterization:

- Confirm the structure of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Biological Activity Data

The following table summarizes the antiproliferative activity of some chalcone derivatives synthesized using this methodology.

Compound	Substituent (on Acetophenone)	Cell Line	IC ₅₀ (μM)	Reference
1	4-morpholinophenyl	C6	~5 (Comparable to 5-FU)	[14][15]
2	4-chlorophenyl	C6	> 50	[14]
3	4-bromophenyl	C6	> 50	[14]
Reference Drug	5-Fluorouracil (5-FU)	C6	5.38	[14]

Application II: Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[16][17] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[17][18]

Scientific Rationale & Structure-Activity Relationship (SAR)

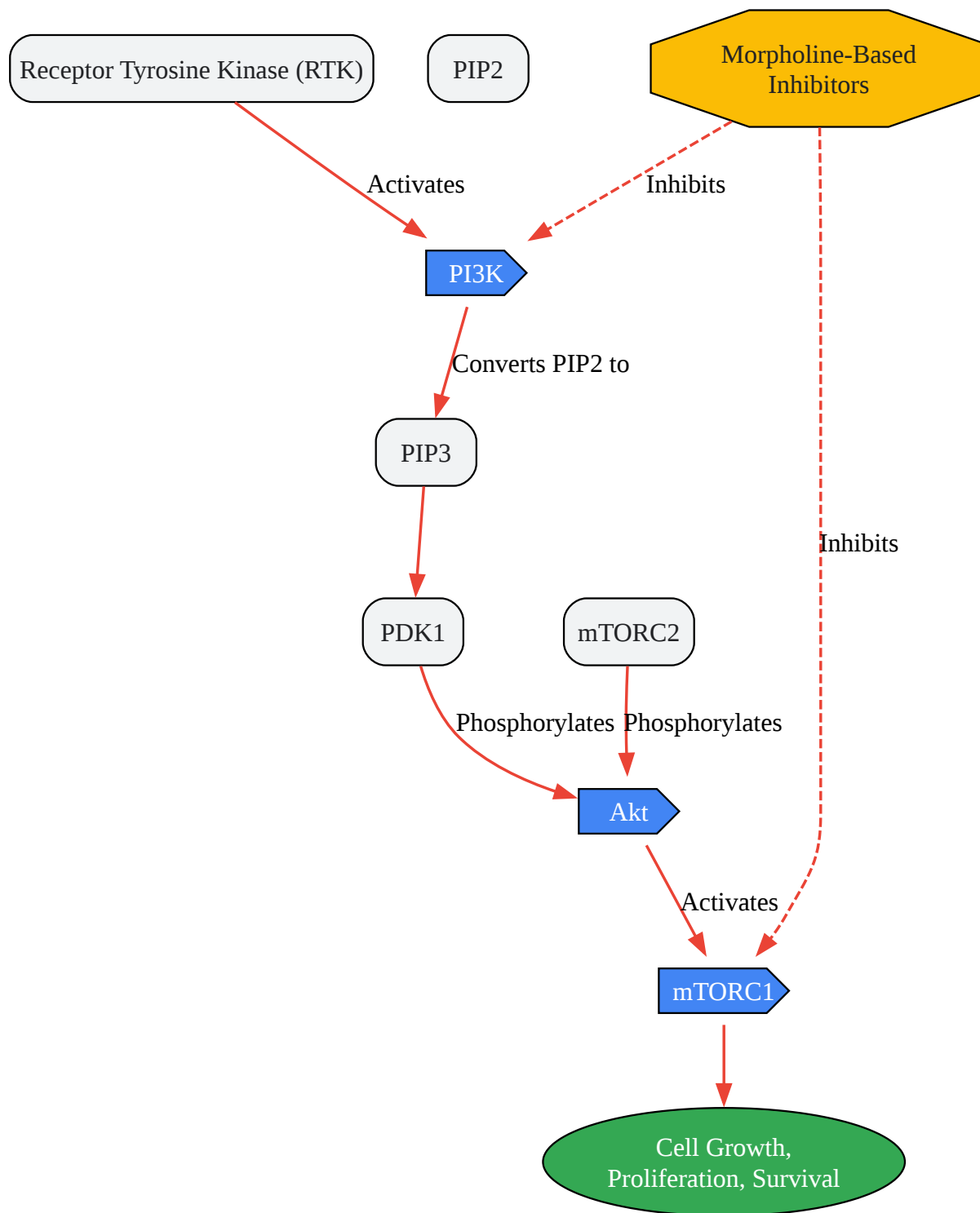
The morpholine ring is a key pharmacophore found in numerous PI3K/Akt/mTOR pathway inhibitors.[5][16] Its oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[19] **4-(Morpholine-4-carbonyl)benzaldehyde** provides an ideal starting point for building these inhibitors. The aldehyde group allows for the introduction of other essential pharmacophoric elements through reactions like reductive amination, which can be used to link the morpholine-benzamide core to other heterocyclic systems (e.g., pyrimidines, quinazolines) known to interact with the kinase hinge region.[20][21]

Structure-Activity Relationship (SAR) studies reveal that:

- The morpholine moiety is often essential for potent activity.[\[5\]](#)[\[22\]](#)
- Electron-withdrawing groups on other aromatic rings in the molecule can enhance antitumor activity.[\[21\]](#)[\[23\]](#)
- The nature of the linker connecting the morpholine-phenyl core to other parts of the molecule is critical for optimizing potency and selectivity.[\[24\]](#)

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a cascade of phosphorylation events initiated by growth factor signaling. Inhibitors can target different nodes in the pathway, such as PI3K itself or mTOR.



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- To cite this document: BenchChem. ["4-(Morpholine-4-carbonyl)benzaldehyde" in the synthesis of anticancer compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612799#4-morpholine-4-carbonyl-benzaldehyde-in-the-synthesis-of-anticancer-compounds]

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